molecular formula C26H47NO4 B12683904 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide CAS No. 84145-66-4

2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide

Cat. No.: B12683904
CAS No.: 84145-66-4
M. Wt: 437.7 g/mol
InChI Key: OHUPFRGAUGZKCY-UHFFFAOYSA-N
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Description

2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide is a synthetic amide derivative characterized by:

  • A methyl-substituted propionamide backbone.
  • Tetrahydro-2,5-dioxo-3-furyl group, a heterocyclic moiety with two ketone functionalities.

Properties

CAS No.

84145-66-4

Molecular Formula

C26H47NO4

Molecular Weight

437.7 g/mol

IUPAC Name

N-(2,5-dioxooxolan-3-yl)-2-methyl-N-octadecylpropanamide

InChI

InChI=1S/C26H47NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(25(29)22(2)3)23-21-24(28)31-26(23)30/h22-23H,4-21H2,1-3H3

InChI Key

OHUPFRGAUGZKCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C1CC(=O)OC1=O)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide typically involves multiple steps, including the formation of the tetrahydrofuran ring and the attachment of the octadecyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are essential to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Structural Analysis and Functional Groups

  • Core Structure : A propionamide backbone with three key substituents:

    • N-octadecyl group : A long alkyl chain (C₁₈H₃₇) that influences solubility and stability.

    • Methyl group : At the α-carbon of the propionamide chain, contributing to steric hindrance.

    • Tetrahydro-2,5-dioxo-3-furyl group : A cyclic structure with two ketone groups (at positions 2 and 5) and a furan ring.

Hydrolysis of the Amide Group

  • Acidic Conditions : The amide group can hydrolyze to form a carboxylic acid and an amine:

    RCONH-R’+H3O+RCOOH+R’NH3+\text{RCONH-R'} + H_3O^+ \rightarrow \text{RCOOH} + \text{R'NH}_3^+

    The octadecyl group may slow hydrolysis due to steric effects .

  • Basic Conditions : Similar hydrolysis to form a carboxylate salt and amine:

    RCONH-R’+OHRCOO+R’NH2\text{RCONH-R'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'NH}_2

Reactions Involving the Tetrahydro-2,5-Dioxo-3-Furyl Moiety

  • Nucleophilic Addition : The two ketone groups (positions 2 and 5) are potential sites for nucleophilic attack by:

    • Amines : Formation of imine derivatives.

    • Grignard Reagents : Addition to ketones followed by protonation.

    • Enolate Formation : Under basic conditions, enolates could form, enabling conjugate additions.

Alkylation/Acylation Reactions

  • Amide Group Modification : The amide nitrogen may undergo alkylation or acylation to form:

    • N-Alkylated Amides : Using alkyl halides or epoxides.

    • N-Acylated Amides : Reaction with acyl chlorides or anhydrides.

Thermal Decomposition

  • Stability : The compound’s stability under heat depends on the octadecyl chain’s rigidity and the furan ring’s conjugation. Potential decomposition pathways include:

    • Oxidative Breakdown : Long alkyl chains may oxidize to form carbonyl compounds.

    • Ring Cleavage : The furan ring could undergo retro-Diels-Alder reactions if conjugated.

Analytical Considerations

Technique Purpose Key Observations
FTIR Identify functional groups (amide, ketone)Peaks at ~1650 cm⁻¹ (amide I), ~1700 cm⁻¹ (ketone)
¹H NMR Proton environments in the alkyl chainBroad signals for octadecyl protons
Mass Spectrometry Molecular weight confirmationMolar mass ~450 g/mol (estimated)

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Reagent in Organic Chemistry : The compound serves as a valuable reagent in organic synthesis, enabling the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution . Its long octadecyl chain contributes to its utility in synthesizing surfactants and emulsifiers.

2. Biological Studies

  • Biological Interactions : Due to its unique structure, this compound is utilized in studies related to biological processes. It can interact with biological membranes and may influence cellular signaling pathways, making it a candidate for further research into its biological effects .

3. Pharmaceutical Development

  • Potential Therapeutic Applications : Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations. Its ability to modify drug solubility and bioavailability makes it a promising candidate for enhancing the efficacy of therapeutic agents .

4. Material Science

  • Specialty Chemicals : The compound is employed in the development of specialty chemicals and materials with specific properties, such as improved thermal stability and enhanced mechanical strength . This application is particularly relevant in industries focusing on high-performance materials.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds similar to 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide. The findings indicated that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of similar compounds highlighted the importance of reaction conditions and catalysts in achieving high purity and yield. The study provided insights into optimizing synthetic routes for industrial applications, emphasizing the scalability of production processes .

Mechanism of Action

The mechanism of action of 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tetrahydrofuran-Based Acrylates and Methacrylates (e.g., Tetrahydrofurfuryl Acrylate)

Key Structural Similarities :

  • Presence of a tetrahydrofuran-derived group (shared with the target compound).
  • Reactive acrylate/methacrylate ester functionalities.

Key Differences :

Property Target Compound Tetrahydrofurfuryl Acrylate
Molecular Weight ~500–600 g/mol (estimated) 156.18 g/mol
Functional Groups Amide, C18 chain, dioxo-furyl Acrylate ester, tetrahydrofurfuryl alkoxy group
Solubility Likely low water solubility (due to C18 chain) Moderate water solubility (smaller alkyl chain)
Metabolism Potential cleavage of amide bond or dioxo-furyl Metabolized to tetrahydrofurfuryl alcohol

However, this may reduce bioavailability in aqueous systems .

Pyrazole-Based N-Substituted Amides (e.g., 4-Chloromethylpyrazole Derivatives)

Key Structural Similarities :

  • Amide bond formation via nucleophilic substitution (e.g., reactions with propionamide ).
  • Heterocyclic substituents (pyrazole vs. dioxo-furyl).

Key Differences :

Property Target Compound Pyrazole Derivatives (e.g., Compound 6 )
Reactivity Likely lower reactivity (stable amide bond) Higher reactivity (chloromethylpyrazole precursor)
Yield in Synthesis Not reported Moderate (50–70% for pyrazole amides )
Applications Speculative (agrochemicals/pharma) Intermediate in heterocyclic chemistry

Implications :
The target’s dioxo-furyl group may confer unique electronic effects compared to pyrazole, influencing binding affinity in biological systems or catalytic activity .

Pesticide Compounds with Furyl/Tetrahydrofuran Moieties (e.g., Furilazole)

Key Structural Similarities :

  • Furyl/tetrahydrofuran groups (shared with the target compound).
  • Presence of electron-withdrawing substituents (e.g., dichloroacetyl in furilazole ).

Key Differences :

Property Target Compound Furilazole
Functional Groups Dioxo-furyl, amide Dichloroacetyl, oxazolidine
Mode of Action Unreported Herbicide safener (modifies plant metabolism)
Bioactivity Potential enzyme inhibition (dioxo group) Detoxification of herbicides in crops

Implications :
The target’s dioxo group could mimic the electron-deficient character of dichloroacetyl in furilazole, suggesting possible herbicidal or safener activity .

Spiro Compounds with Dioxo Groups (e.g., TP53-Activating Agents)

Key Structural Similarities :

  • Dioxo functionalities in heterocyclic rings (shared with the target compound).

Key Differences :

Property Target Compound Spiro Indole-Pyrrolopyrrole Diones
Complexity Linear amide structure Spiro architecture (higher steric hindrance)
Biological Role Unreported TP53 activation (anticancer)
Synthetic Accessibility Likely straightforward High complexity (patented synthesis )

Implications : The dioxo group in the target may enable hydrogen bonding or redox activity, akin to spiro compounds, but its linear structure limits steric interactions critical for TP53 activation .

Biological Activity

2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide (CAS Number: 84145-66-4) is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide is C26H47NO4C_{26}H_{47}NO_{4}, with a molecular weight of approximately 437.66 g/mol. Key physical properties include:

PropertyValue
Density0.99 g/cm³
Boiling Point568.6 °C at 760 mmHg
Flash Point297.7 °C
LogP6.57

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide, particularly against leukemia cell lines such as K562:

  • Inhibition of Cell Proliferation : The compound demonstrated significant cytotoxicity against K562 cells, with an IC50 value that indicates effective inhibition of cell growth.
  • Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways, similar to other known anticancer agents. It activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess antimicrobial activity:

  • Bacterial Inhibition : Studies have shown that derivatives similar to this compound exhibit varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

A study conducted on K562 cells revealed that treatment with the compound resulted in:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Apoptotic Markers : Increased levels of apoptotic markers such as cleaved PARP and active caspases were recorded.

Case Study 2: Antimicrobial Activity

Research on structurally related compounds indicated:

  • Efficacy Against Pathogens : Compounds with similar structures showed effective inhibition against common pathogens, suggesting potential for further development in antimicrobial therapies.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide:

Study FocusFindingsReference
AnticancerInduced apoptosis in K562 cells (IC50 value)
AntimicrobialInhibited growth of Gram-positive bacteria
MechanismActivated caspases; altered mitochondrial function

Q & A

Basic: How can researchers optimize the synthesis of 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using statistical Design of Experiments (DoE) . For example, a fractional factorial design can reduce the number of trials while identifying critical interactions between variables, such as the effect of solvent polarity on the nucleophilicity of the tetrahydrofuran-dione moiety . Post-synthesis, purification via membrane separation technologies (e.g., nanofiltration) or chromatography (e.g., reverse-phase HPLC) can enhance purity, as demonstrated in separation engineering studies .

Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization be resolved?

Methodological Answer:
Contradictions often arise from conformational flexibility or solvent-induced shifts. To resolve these:

  • Perform variable-temperature NMR to assess dynamic behavior.
  • Cross-validate with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
  • Use 2D correlation spectroscopy (COSY, HSQC) to resolve overlapping signals, particularly for the octadecyl chain and tetrahydrofuran-dione ring .
  • Compare with structurally analogous compounds (e.g., tetrahydrofuran derivatives in and ) to identify anomalous peaks .

Basic: What are the key parameters influencing the compound’s stability under varying storage or reaction conditions?

Methodological Answer:
Stability studies should evaluate:

  • Hydrolytic degradation : Test pH-dependent stability (e.g., acidic/basic conditions) via accelerated aging experiments.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Oxidative susceptibility : Expose to controlled oxygen environments and monitor via FT-IR or mass spectrometry .
    Statistical DoE can model interactions between these factors, minimizing experimental effort .

Advanced: How can computational methods predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

  • Employ quantum chemical reaction path searches (e.g., artificial force-induced reaction (AFIR) methods) to map possible reaction pathways, focusing on the tetrahydrofuran-dione ring’s electrophilicity .
  • Use molecular dynamics (MD) simulations to study solvent effects on the octadecyl chain’s conformational stability during reactions .
  • Validate predictions with microfluidic or high-throughput screening experiments to test computationally derived hypotheses .

Basic: What purification strategies are effective for removing byproducts from the synthesis of this compound?

Methodological Answer:

  • Liquid-liquid extraction : Exploit differences in polarity between the target compound (amide group) and byproducts (e.g., unreacted carboxylic acids).
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to leverage the compound’s low solubility in polar solvents due to its long alkyl chain.
  • Membrane-based separation : Use ultrafiltration to isolate high-molecular-weight impurities .

Advanced: How to design a reactor system for scaled-up synthesis while maintaining reaction efficiency?

Methodological Answer:

  • Reactor modeling : Use computational fluid dynamics (CFD) to simulate mixing efficiency, particularly for viscous reactions involving the octadecyl chain .
  • In-situ monitoring : Implement Raman spectroscopy or inline pH probes to track reaction progress and adjust conditions dynamically .
  • Scale-up criteria : Apply dimensionless numbers (e.g., Reynolds, Damköhler) to maintain geometric and dynamic similarity between lab- and pilot-scale reactors .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities.
  • Multi-nuclear NMR (¹H, ¹³C, DEPT-135) : Assign all protons and carbons, focusing on the tetrahydrofuran-dione ring’s stereochemistry.
  • X-ray crystallography : Resolve ambiguities in stereochemistry if single crystals are obtainable .

Advanced: How can researchers address low reproducibility in kinetic studies of reactions involving this compound?

Methodological Answer:

  • Standardize mixing protocols : Use automated syringe pumps to ensure consistent reagent addition rates.
  • Control moisture/oxygen : Perform reactions in gloveboxes or with Schlenk lines, as the tetrahydrofuran-dione moiety may be hygroscopic.
  • Statistical analysis : Apply ANOVA to identify outliers and refine experimental protocols .

Basic: What solvent systems are optimal for studying the compound’s behavior in solution?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance solubility of the amide group but may destabilize the tetrahydrofuran-dione ring.
  • Non-polar solvents (e.g., hexane, toluene): Favor aggregation of the octadecyl chain, useful for studying self-assembly.
  • Binary solvent mixtures : Systematically vary ratios (e.g., chloroform/methanol) to balance solubility and stability .

Advanced: How to model the compound’s interactions with biological membranes for potential biomedical applications?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Study the octadecyl chain’s insertion into lipid bilayers and its effect on membrane fluidity.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics with membrane proteins.
  • Langmuir-Blodgett trough experiments : Measure interfacial behavior and critical micelle concentration .

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